molecular formula MgO B074046 Magnesium oxide CAS No. 1309-48-4

Magnesium oxide

Cat. No. B074046
Key on ui cas rn: 1309-48-4
M. Wt: 40.305 g/mol
InChI Key: CPLXHLVBOLITMK-UHFFFAOYSA-N
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Patent
US05935610

Procedure details

Calcium carbonate and magnesium oxide are provided in a ratio of 5:4 by weight. However, while the major component by weight is calcium carbonate, elementally magnesium oxide outweighs calcium carbonate by about 2:1. (The 5:4 ratio of calcium carbonate to magnesium oxide actually results in 1.25 parts elemental calcium to 2.16 parts elemental magnesium.) This ratio gives the user a significantly higher amount of magnesium that is being taken up from the food supply.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Ca+2:5].[O-2:6].[Mg+2:7]>>[C:1](=[O:2])([O-:4])[O-:3].[Ca+2:5].[O-2:6].[Mg+2:7].[Ca:5].[Mg:7] |f:0.1,2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Type
product
Smiles
[O-2].[Mg+2]
Name
Type
product
Smiles
[Ca]
Name
Type
product
Smiles
[Mg]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05935610

Procedure details

Calcium carbonate and magnesium oxide are provided in a ratio of 5:4 by weight. However, while the major component by weight is calcium carbonate, elementally magnesium oxide outweighs calcium carbonate by about 2:1. (The 5:4 ratio of calcium carbonate to magnesium oxide actually results in 1.25 parts elemental calcium to 2.16 parts elemental magnesium.) This ratio gives the user a significantly higher amount of magnesium that is being taken up from the food supply.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Ca+2:5].[O-2:6].[Mg+2:7]>>[C:1](=[O:2])([O-:4])[O-:3].[Ca+2:5].[O-2:6].[Mg+2:7].[Ca:5].[Mg:7] |f:0.1,2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Type
product
Smiles
[O-2].[Mg+2]
Name
Type
product
Smiles
[Ca]
Name
Type
product
Smiles
[Mg]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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